Methyl 5-bromo-2-morpholinothiophene-3-carboxylate

Description

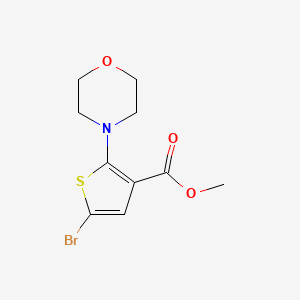

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a morpholino group at position 2, and a methyl ester at position 3. The morpholino group enhances solubility in polar solvents, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula |

C10H12BrNO3S |

|---|---|

Molecular Weight |

306.18 g/mol |

IUPAC Name |

methyl 5-bromo-2-morpholin-4-ylthiophene-3-carboxylate |

InChI |

InChI=1S/C10H12BrNO3S/c1-14-10(13)7-6-8(11)16-9(7)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |

InChI Key |

SDEHUYOOTXOSMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of a morpholine ring and esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinothiophene intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Morpholino vs. Amino Group

A key analog, methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3), replaces the morpholino group with an amino (-NH₂) substituent .

- Reactivity: The amino group is more nucleophilic than morpholino, making it prone to oxidation or undesired side reactions under acidic conditions.

- Solubility: The morpholino group improves water solubility compared to the amino analog, which may require protonation for solubility.

- Stability: Morpholino derivatives exhibit greater stability under thermal and oxidative conditions due to the cyclic ether structure.

Bromo vs. Chloro Substitutents

Methyl 5-bromo-6-chloropyridine-3-carboxylate (pyridine analog) features both bromine and chlorine atoms .

- Steric Hindrance : The chloro substituent in the pyridine analog introduces steric constraints absent in the thiophene-based compound.

Heterocycle Variations

Thiophene vs. Pyridine

The substitution of thiophene (sulfur-containing) with pyridine (nitrogen-containing) alters electronic and geometric properties:

- Aromaticity : Thiophene’s sulfur atom contributes to π-electron delocalization, while pyridine’s nitrogen creates an electron-deficient ring, enhancing reactivity toward electrophilic substitution.

- Applications : Thiophene derivatives are preferred in conductive polymers, whereas pyridine analogs are common in metal coordination chemistry .

Methyl Ester Group

The methyl ester moiety influences physicochemical properties:

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.